REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[Br:13]Br.OS([O-])=O.[Na+]>C(O)(=O)C>[Br:13][C:9]1[CH:10]=[C:5]([NH:1][C:2]([CH3:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining internal
|
Type
|
CUSTOM
|
Details
|
temperature of the reaction below 50° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until yellow-red color
|
Type
|
WAIT
|
Details
|
left at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid (product) was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 70° C.
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to give 10.19 g (69% yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)NC(=O)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |